2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide
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Overview
Description
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a bromine atom, a dibenzofuran moiety, and a dimethoxybenzenesulfonamide group.
Preparation Methods
The synthesis of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as butyl lithium .
Chemical Reactions Analysis
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Reactions: The dibenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include butyl lithium, halogenating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The dibenzofuran moiety allows the compound to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide can be compared with other dibenzofuran derivatives, such as:
- 4-(4-Bromophenyl)dibenzo[b,d]furan
- 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the dimethoxybenzenesulfonamide group in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C20H16BrNO5S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-bromo-N-dibenzofuran-3-yl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16BrNO5S/c1-25-18-10-15(21)20(11-19(18)26-2)28(23,24)22-12-7-8-14-13-5-3-4-6-16(13)27-17(14)9-12/h3-11,22H,1-2H3 |
InChI Key |
VYBYXLNKXZETSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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